molecular formula C9H10N2 B12090147 5,6,7,8-Tetrahydro-5,8-epiminoquinoline

5,6,7,8-Tetrahydro-5,8-epiminoquinoline

Cat. No.: B12090147
M. Wt: 146.19 g/mol
InChI Key: CCTCPRSPWROPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-5,8-epiminoquinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring, with additional hydrogenation and an epimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-5,8-epiminoquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 5,6,7,8-tetrahydroquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Hydrogen Pressure: 50-100 psi

    Temperature: 50-100°C

    Solvent: Ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of fixed-bed reactors with supported palladium catalysts allows for efficient hydrogenation under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-5,8-epiminoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Further reduction can lead to fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5,6,7,8-Tetrahydro-5,8-epiminoquinoline is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.

Medicine

Medicinal chemistry research focuses on the development of this compound derivatives as potential therapeutic agents. Its ability to interact with various biological targets makes it a versatile scaffold for drug design.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-5,8-epiminoquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets depend on the specific derivative and its functional groups.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinoline: Lacks the epimino group, making it less reactive in certain chemical reactions.

    Quinoline: The parent compound, which is fully aromatic and lacks hydrogenation.

    1,2,3,4-Tetrahydroquinoline: Another hydrogenated derivative with different reactivity and applications.

Uniqueness

5,6,7,8-Tetrahydro-5,8-epiminoquinoline is unique due to the presence of the epimino group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials and drugs.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3,11-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene

InChI

InChI=1S/C9H10N2/c1-2-6-7-3-4-8(11-7)9(6)10-5-1/h1-2,5,7-8,11H,3-4H2

InChI Key

CCTCPRSPWROPKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(C1N2)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.